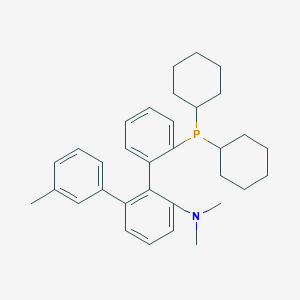
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline is a complex organic compound that features a phosphanyl group attached to a phenyl ring, which is further connected to an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline typically involves multiple steps. One common method includes the reaction of a phosphine derivative with an aniline compound under controlled conditions. For example, the reaction might be carried out in a dry solvent such as dichloromethane, with the addition of a base like pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to ensure consistent production. The use of automated systems for reagent addition and product isolation would also be crucial in an industrial setting .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the aniline derivative.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the phenyl rings .
Aplicaciones Científicas De Investigación
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound can be used in the development of new pharmaceuticals due to its potential biological activity.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline exerts its effects involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. Additionally, the aniline derivative can interact with biological molecules, potentially modulating their activity. The exact pathways involved depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-N-methylaniline: This compound has a similar aniline structure but lacks the phosphanyl group, making it less versatile in catalysis.
3-Bromo-N-methylaniline: This compound features a bromine substituent, which can participate in different types of chemical reactions compared to the phosphanyl group.
Uniqueness
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline is unique due to the presence of the dicyclohexylphosphanyl group, which enhances its ability to act as a ligand in coordination chemistry. This makes it particularly valuable in catalytic applications where precise control over reaction conditions is required .
Propiedades
Fórmula molecular |
C33H42NP |
|---|---|
Peso molecular |
483.7 g/mol |
Nombre IUPAC |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline |
InChI |
InChI=1S/C33H42NP/c1-25-14-12-15-26(24-25)29-21-13-22-31(34(2)3)33(29)30-20-10-11-23-32(30)35(27-16-6-4-7-17-27)28-18-8-5-9-19-28/h10-15,20-24,27-28H,4-9,16-19H2,1-3H3 |
Clave InChI |
AZKYDLNHSDXUJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(C(=CC=C2)N(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


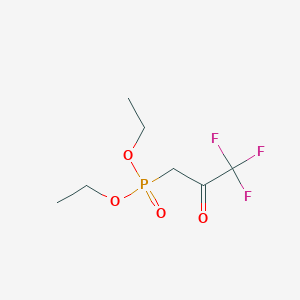
![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14887360.png)

![[3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887383.png)
![6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887387.png)
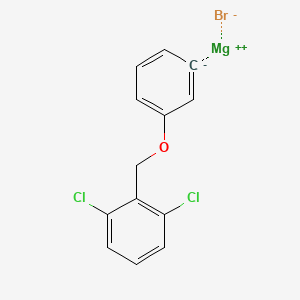
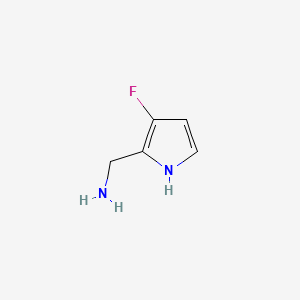
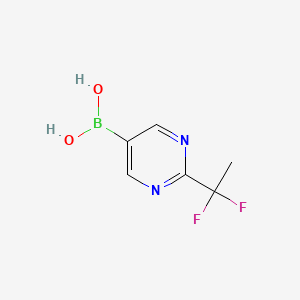
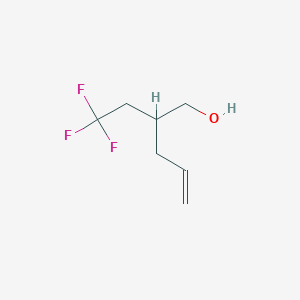
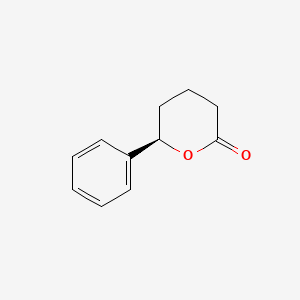
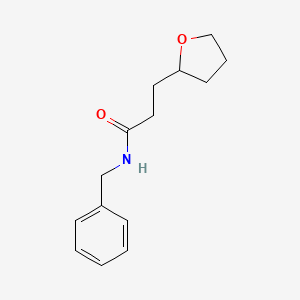
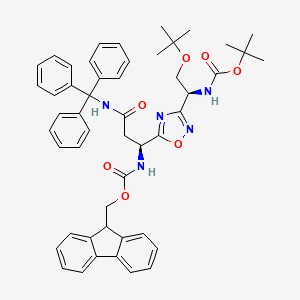
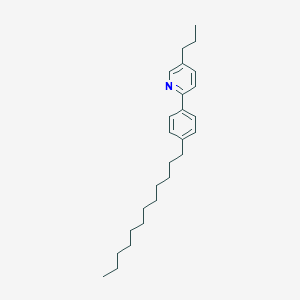
![Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14887447.png)
